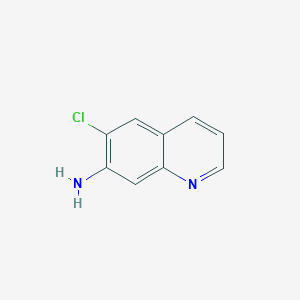

6-Chloroquinolin-7-amine

Description

Contextualization within the broader Quinoline (B57606) Chemical Landscape

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug development. researchgate.netbenthamdirect.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse pharmacological activities. researchgate.netbenthamdirect.comorientjchem.org The quinoline nucleus is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being notable examples of antimalarial drugs. researchgate.netbenthamdirect.com The adaptability of the quinoline ring allows for various structural modifications, leading to compounds with a broad spectrum of biological effects. benthamdirect.comorientjchem.org These include anti-inflammatory, anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities. researchgate.netbenthamdirect.comnih.gov The ability to introduce different functional groups onto the quinoline core significantly influences the resulting compound's pharmacological profile, making it a highly attractive target for synthetic and medicinal chemists. orientjchem.org

Within this extensive family of compounds, halogenated quinolines, and specifically chloro-substituted quinolines, have garnered significant attention. The position and number of chlorine atoms on the quinoline ring can dramatically alter the compound's chemical reactivity and biological efficacy. This has led to the exploration of various chloroquinoline isomers as building blocks for novel therapeutic agents. guidechem.com

Overview of the Scholarly Significance of 6-Chloroquinolin-7-amine

This compound is a specific chloro-substituted quinoline that has emerged as a compound of interest in chemical research. Its molecular formula is C9H7ClN2, and it possesses a distinct substitution pattern with a chlorine atom at the 6th position and an amino group at the 7th position of the quinoline ring system. chemsynthesis.com This particular arrangement of functional groups imparts unique chemical properties and potential for biological activity.

The primary significance of this compound in scholarly research lies in its role as a key intermediate and building block for the synthesis of more complex molecules. The presence of the reactive amino group allows for a variety of chemical transformations, enabling the creation of a diverse library of derivatives. Researchers have utilized this compound in the development of compounds with potential therapeutic applications.

While much of the research on chloroquinolines has historically focused on 4-amino and 7-chloro derivatives due to their established antimalarial properties, the unique structural features of isomers like this compound offer new avenues for drug discovery. derpharmachemica.comnih.gov The exploration of its derivatives contributes to a deeper understanding of the structure-activity relationships (SAR) within the broader class of quinoline-based compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.621 g/mol |

| Melting Point | 151-152 ºC |

| InChIKey | RMNRIJKZCPHZJF-UHFFFAOYAD |

| SMILES | NC1=C(Cl)C=C2C=CC=NC2=C1 |

Data sourced from Chemical Synthesis Database. chemsynthesis.com

Identified Research Gaps and Future Academic Directions for this compound

Despite its potential, the body of research focusing specifically on this compound is less extensive compared to other quinoline isomers. Several research gaps and opportunities for future academic investigation can be identified:

Exploration of Biological Activity: While the broader quinoline class exhibits a wide range of pharmacological effects, the specific biological activities of this compound and its direct derivatives are not as thoroughly documented. Future research should involve comprehensive screening of this compound and its derivatives against various biological targets, including cancer cell lines, microbial strains, and viral pathogens. ontosight.ai

Development of Novel Synthetic Methodologies: While a synthesis for this compound has been reported, there is always a need for more efficient, scalable, and environmentally friendly synthetic routes. chemsynthesis.com The development of novel synthetic strategies would facilitate greater access to this compound for further research.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the amino group and the quinoline ring of this compound affect its biological activity is warranted. Such SAR studies are crucial for the rational design of more potent and selective compounds.

Investigation of Metal Complexes: The potential of this compound to act as a ligand for the formation of metal complexes is an unexplored area. Metal complexes of quinoline derivatives have shown interesting biological properties, and investigating this aspect could open up new research avenues. nih.gov

Computational and Docking Studies: Molecular modeling and docking studies can provide valuable insights into the potential binding interactions of this compound and its derivatives with various biological targets. These computational approaches can help to prioritize compounds for synthesis and biological evaluation, thus accelerating the drug discovery process. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNRIJKZCPHZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648103 | |

| Record name | 6-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226073-90-1 | |

| Record name | 6-Chloro-7-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226073-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 6 Chloroquinolin 7 Amine

Established Synthetic Routes and Mechanistic Elucidation

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold. bohrium.comjocpr.com For the synthesis of precursors to 6-chloroquinolin-7-amine, these classical methods are often adapted to accommodate the required substitution pattern. The primary strategy involves the synthesis of a 6-chloro-7-nitroquinoline (B1401395) intermediate, which can then be reduced to the target amine.

Adaptations of Classical Quinoline Synthesis Protocols for this compound Precursors

A variety of well-established methods for quinoline synthesis can be theoretically applied or modified to produce the necessary chloro- and nitro-substituted quinoline precursors. These methods often begin with appropriately substituted anilines.

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org To synthesize a precursor for this compound, a substituted aniline (B41778) would be the starting material. Specifically, 4-chloro-3-nitroaniline (B51477) could theoretically be used in a Skraup reaction to generate 6-chloro-7-nitroquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.com The conditions for the Skraup reaction are often harsh and can be violent, necessitating careful control. wikipedia.org Modifications to the procedure, such as the gradual addition of reactants, can help to moderate the reaction and improve yields. researchgate.net

Table 1: Skraup Synthesis for Quinoline Derivatives

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| Aniline, Glycerol, Sulfuric Acid, Nitrobenzene | Heating | Quinoline | Archetypal reaction; can be violent. wikipedia.org |

| 3-Substituted Anilines | Skraup conditions | Mixture of 5- and 7-substituted quinolines | 7-substituted isomer often predominates. researchgate.net |

| 4-Chloro-3-nitroaniline (hypothetical) | Skraup conditions | 6-Chloro-7-nitroquinoline | Theoretical route to the desired precursor. |

The Friedländer synthesis offers a route to quinolines through the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com For the synthesis of a 6-chloro-7-nitroquinoline precursor, one could envision reacting a suitably substituted o-aminobenzaldehyde, such as 2-amino-4-chloro-5-nitrobenzaldehyde, with a simple ketone like acetone. The reaction is typically catalyzed by an acid or a base. researchgate.net Microwave-assisted Friedländer synthesis has been shown to accelerate reaction times and improve yields. researchgate.net

Table 2: Friedländer Synthesis for Quinoline Derivatives

| Reactants | Catalyst | Product | Key Features |

|---|---|---|---|

| o-Aminobenzaldehyde, Ketone (with α-methylene group) | Acid or Base | Substituted Quinoline | Versatile method for 2-substituted quinolines. pharmaguideline.com |

| 2-Amino-4-chloro-5-nitrobenzaldehyde, Acetone (hypothetical) | Acid or Base | 6-Chloro-7-nitroquinoline-2-methyl (hypothetical) | Theoretical application to the target precursor. |

| 2-Aryl/heteroaryl-6-chloroquinoline-4-carboxylates | Concentrated sulfuric acid, ethanol | Corresponding esters | Useful for further derivatization. researchgate.net |

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a substituted quinoline. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org To prepare a precursor for this compound, 4-chloroaniline (B138754) could be reacted with a suitable β-diketone, followed by nitration of the resulting quinoline. The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org

Table 3: Combes Synthesis for Quinoline Derivatives

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| Aniline, β-Diketone | Acid-catalyzed (e.g., H₂SO₄) | Substituted Quinoline | Often used for 2,4-substituted quinolines. wikipedia.org |

| Chloro- or Fluoroanilines | Modified Combes synthesis | 4-CF₃ regioisomer as major product | Substituent effects on regioselectivity. wikipedia.org |

| 4-Chloroaniline, β-Diketone (hypothetical) | Acid-catalyzed | 6-Chloroquinoline (B1265530) derivative | Precursor for subsequent nitration. |

The Pfitzinger-Borsche reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.netwikipedia.org To synthesize a chloro-substituted quinoline, a substituted isatin, such as 5-chloroisatin, can be used. iipseries.org The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an α-keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. mdpi.comwikipedia.org Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) can be obtained. wikipedia.org Using a substituted aniline like 4-chloroaniline would lead to the formation of a 6-chloro-hydroxyquinoline derivative, which could then be nitrated. The temperature of the reaction plays a crucial role in determining the regioselectivity of the final product. wikipedia.org

Table 4: Pfitzinger-Borsche and Conrad-Limpach-Knorr Syntheses

| Synthesis Method | Reactants | Conditions | Product |

|---|---|---|---|

| Pfitzinger-Borsche | Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic acid researchgate.netwikipedia.org |

| Pfitzinger-Borsche | 5-Chloroisatin, Ketone | Base | 6-Chloroquinoline-4-carboxylic acid derivative iipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | Lower temperature | 4-Hydroxyquinoline wikipedia.org |

| Knorr | Aniline, β-Ketoester | Higher temperature | 2-Hydroxyquinoline wikipedia.org |

| Conrad-Limpach | 4-Chloroaniline, β-Ketoester | Lower temperature | 6-Chloro-4-hydroxyquinoline |

Amination Reactions for this compound Formation

The final step in the synthesis of this compound is the introduction of the amino group at the 7-position. This is typically achieved through the reduction of a 6-chloro-7-nitroquinoline precursor.

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Various reducing agents can be employed for this purpose. A widely used method is the reduction with stannous chloride (SnCl₂) in the presence of hydrochloric acid. beilstein-journals.org This method is generally efficient and provides good yields of the corresponding aminoquinoline. mdpi.com Another common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon (Pd/C). clockss.org The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the chloro substituent.

In some cases, direct amination of a quinoline derivative can be achieved through nucleophilic aromatic substitution (SNAr). mdpi.com However, for the synthesis of this compound, the reduction of the corresponding nitro compound is the more prevalent and direct route.

Table 5: Amination of 6-Chloro-7-nitroquinoline

| Reaction | Reagents | Conditions | Product | Key Features |

|---|---|---|---|---|

| Reduction | SnCl₂·2H₂O, HCl | - | This compound | Common and effective method. beilstein-journals.org |

| Reduction | H₂, Pd/C | - | This compound | Catalytic hydrogenation. clockss.org |

| Nucleophilic Aromatic Substitution (SNAr) | Amines | Varies | Aminated quinoline | Less common for this specific transformation. mdpi.com |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands as a fundamental method for the synthesis of aminoquinolines. This approach typically involves the displacement of a halide on the quinoline ring by an amine nucleophile. The reactivity of the quinoline system towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The efficiency of SNAr reactions on chloroquinolines is highly dependent on the position of the chlorine atom and the presence of other activating or deactivating groups on the ring. For the synthesis of 7-aminoquinoline (B1265446) derivatives, a common precursor is a dihaloquinoline. For instance, in the synthesis of derivatives of 7-chloroquinoline (B30040), 4,7-dichloroquinoline (B193633) is often used as a starting material. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C7 position due to greater activation by the ring nitrogen. This differential reactivity allows for selective substitution.

A study on the synthesis of 4-aminoquinoline (B48711) derivatives demonstrated the viability of nucleophilic aromatic substitution by reacting 4,7-dichloroquinoline with various amines such as butylamine (B146782), benzylamine, and piperazine (B1678402). ugm.ac.id These reactions, conducted at elevated temperatures, yielded the corresponding N-substituted-7-chloroquinolin-4-amines. ugm.ac.id For example, the reaction with butylamine at 120-130°C resulted in N-butyl-7-chloroquinolin-4-amine in a 76% yield. ugm.ac.id This highlights the principle that direct amination at the 7-position would require more forcing conditions or a different synthetic strategy if the C4 position is also substituted with a halogen.

To synthesize this compound specifically through an SNAr pathway, a suitable precursor would be 6,7-dichloroquinoline. The incoming amino group would preferentially attack the C7 position, facilitated by the electronic properties of the quinoline ring. The reaction conditions would need to be carefully optimized to ensure selective substitution and high yield.

Palladium-Catalyzed Amination of Chloroquinolines

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a milder alternative to traditional nucleophilic aromatic substitution. This methodology is widely applied in the synthesis of aminoquinolines from their corresponding chloro derivatives. The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base.

The general catalytic cycle involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the aminated quinoline and regenerate the Pd(0) catalyst. The choice of ligand is crucial and is often tailored to the specific substrates to optimize reaction efficiency.

Influence of Halogen Position on Reaction Efficiency

The position of the halogen atom on the quinoline ring significantly influences the efficiency of palladium-catalyzed amination reactions. Studies on various dichloroquinolines have revealed a distinct order of reactivity for the chlorine atoms. For instance, the chlorine atom at the C4 position is generally more reactive than those at other positions, followed by the C2 position. The chlorine at the C7 position is noted to be considerably less reactive.

This difference in reactivity allows for selective monoamination of dichloroquinolines. In the case of 4,7-dichloroquinoline, palladium-catalyzed amination with adamantane-containing amines selectively yields the 4-amino-7-chloroquinoline product. smolecule.com This selectivity is attributed to the higher reactivity of the C4 chlorine atom. Achieving diamination requires more stringent conditions or different ligand systems. smolecule.com

The following table summarizes the observed reactivity and yields for the monoamination of various dichloroquinolines with an adamantane-containing amine using a Pd(dba)₂/BINAP catalyst system.

| Dichloroquinoline | Position of Amination | Yield (%) | Reference |

| 2,8-dichloroquinoline | 2 | 64 | lscollege.ac.in |

| 4,8-dichloroquinoline | 4 | 77 | lscollege.ac.in |

| 4,7-dichloroquinoline | 4 | 52 | smolecule.com |

This data clearly illustrates the impact of the halogen position on the outcome of the reaction, a key consideration in designing a synthesis for a specific isomer like this compound.

Steric and Electronic Effects in Amination Processes

Both steric and electronic factors play a critical role in the success of palladium-catalyzed amination of chloroquinolines. The steric hindrance of both the amine nucleophile and the phosphine ligand can significantly affect the reaction rate and yield.

Research has shown that with increasingly bulky amines, the efficiency of the amination can decrease. For instance, in the amination of 2,8-dichloroquinoline, a less sterically hindered amine provided a good yield of the monoaminated product, while more hindered amines resulted in lower yields or required a change in the ligand system. lscollege.ac.in The use of bulky, electron-rich phosphine ligands, such as DavePhos, has been shown to be effective for coupling sterically demanding substrates where more traditional ligands like BINAP may fail. smolecule.comlscollege.ac.in

The electronic properties of the phosphine ligand are also paramount. Electron-rich ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for aryl chlorides. Ligands like (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have been developed to be highly effective for the amination of a wide range of aryl chlorides due to a combination of their steric bulk and electron-donating ability. wikipedia.org These properties promote oxidative addition, Pd-N bond formation, and reductive elimination, leading to a more efficient catalytic process. wikipedia.org

Diazonium Salt Formation and Subsequent Functionalization

The formation of diazonium salts from aromatic amines and their subsequent conversion to a wide array of functional groups, often through Sandmeyer or related reactions, is a cornerstone of synthetic organic chemistry. lscollege.ac.inwikipedia.orgbyjus.com This two-step process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. researchgate.netpublish.csiro.au This intermediate can then be treated with various reagents to introduce different substituents.

For the synthesis of quinoline derivatives, this methodology can be applied to an aminoquinoline precursor. For example, to synthesize a chloroquinoline from an aminoquinoline, the amino group can be converted to a diazonium salt and then displaced by a chloride ion, typically using a copper(I) chloride catalyst in a Sandmeyer reaction. lscollege.ac.inwikipedia.org

A practical application of this method in quinoline chemistry is the synthesis of 4-amino-7-iodoquinoline (B1229066) from 4,7-diaminoquinoline. nih.gov In this process, the 7-amino group is selectively diazotized and then subjected to a Sandmeyer reaction with potassium iodide to introduce the iodine atom. nih.gov Similarly, the synthesis of various 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives has been achieved through the arylation of pyridine (B92270) with a diazotized aminoquinolone. google.com

A patent describes the synthesis of 7-hydroxyquinoline-4-carboxylic acid methyl ester from the corresponding 7-amino derivative via diazotization followed by hydrolysis, showcasing the versatility of the diazonium intermediate. future-science.com Another study details the diazotization of N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine followed by reaction with sodium azide (B81097) to produce an azido (B1232118) derivative. derpharmachemica.com

The general scheme for the synthesis of a chloroquinoline from an aminoquinoline via a Sandmeyer reaction is presented below:

| Starting Material | Reagents | Intermediate | Product | Reference |

| Aryl Amine | NaNO₂, HCl | Aryl Diazonium Salt | Aryl Chloride | lscollege.ac.inwikipedia.org |

| 4,7-Diaminoquinoline | NaNO₂, H⁺; KI | 4-Amino-7-diazoquinolinium | 4-Amino-7-iodoquinoline | nih.gov |

| 7-Aminoquinoline-4-carboxylate | NaNO₂, H₂SO₄; H₂O, heat | 7-Diazoquinolinium-4-carboxylate | 7-Hydroxyquinoline-4-carboxylate | future-science.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of quinoline synthesis, several sustainable methodologies have been explored.

Ultrasonic Irradiation-Assisted Synthesis of Chloroquinoline Derivatives

The use of ultrasonic irradiation as a green and efficient method for promoting organic reactions has gained significant traction. Sonochemistry, the application of ultrasound to chemical reactions, can lead to remarkable rate enhancements, shorter reaction times, and higher yields compared to conventional heating methods. researchgate.net These effects are attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.

Ultrasound has been successfully employed in the synthesis of various quinoline derivatives. For example, the click synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation, demonstrating the utility of this technique for reactions involving the chloroquinoline scaffold. semanticscholar.orgnih.gov In these syntheses, reactions that would typically require prolonged heating under reflux were completed in a fraction of the time with good to excellent yields. semanticscholar.org For instance, the nucleophilic substitution of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole was accomplished in an ultrasonic bath at 90°C in just 30 minutes. semanticscholar.orgnih.gov

The benefits of ultrasound-assisted synthesis include:

Reduced Reaction Times: Reactions can often be completed in minutes rather than hours. researchgate.net

Increased Yields: The high energy input from cavitation can lead to more efficient conversion of reactants to products. sioc-journal.cn

Energy Efficiency: Ultrasound can be a more energy-efficient way to introduce energy into a reaction system.

A study on the synthesis of 2-sulfonyl nitrogen heterocyclics also highlights the use of ultrasound to facilitate reactions at room temperature with good yields, providing an efficient approach that avoids high temperatures. The synthesis of various primary amines via reductive amination has also been shown to be significantly accelerated by ultrasound irradiation, with reactions completing in as little as 10 minutes. researchgate.net

The application of ultrasonic irradiation to the synthetic steps leading to this compound, such as nucleophilic aromatic substitution or palladium-catalyzed amination, could therefore offer a more sustainable and efficient route to this important compound.

One-Pot Synthetic Strategies for Efficiency Enhancement

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced reaction time, lower costs, and minimized waste generation. In the context of this compound synthesis, several one-pot methodologies have been developed to streamline the production process.

| Starting Material | Reagents | Reaction Type | Key Advantage |

| 4-chloro-3-nitroaniline | Glycerol, Acid Catalyst, Reducing Agent | Condensation-Cyclization-Reduction | Eliminates intermediate isolation steps |

| Substituted anilines | Acrolein derivatives | Tandem Michael addition-cyclization | High step economy |

These one-pot strategies significantly enhance the efficiency of synthesizing this compound by reducing the number of operational steps, which in turn leads to savings in time, energy, and materials.

Solvent-Free or Reduced-Solvent Reaction Systems

The use of organic solvents in chemical synthesis poses environmental and safety concerns. Consequently, the development of solvent-free or reduced-solvent reaction systems is a key focus in green chemistry. For the synthesis of this compound, several approaches have been investigated to minimize or eliminate the use of conventional solvents.

One such method involves conducting the synthesis under solvent-free conditions, often with the aid of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates and improve yields, often without the need for a solvent. For example, the cyclization step in the quinoline ring formation can be efficiently carried out by mixing the reactants and a solid acid catalyst and irradiating the mixture with microwaves.

Alternatively, the use of greener solvents, such as water or ionic liquids, in reduced quantities represents another viable strategy. These "on-water" reactions can sometimes lead to enhanced reactivity and selectivity.

| Reaction Condition | Catalyst/Promoter | Key Feature | Environmental Benefit |

| Solvent-free (Microwave) | Solid acid (e.g., Montmorillonite K-10) | Accelerated reaction rates | Elimination of volatile organic compounds (VOCs) |

| Reduced-solvent (Aqueous) | Phase-transfer catalyst | Use of water as a green solvent | Reduced organic solvent waste |

| Solvent-free (Mechanochemical) | Ball milling | High-energy mixing of solid reactants | Avoids bulk solvent use entirely |

These solvent-free or reduced-solvent systems not only contribute to a more environmentally friendly process but can also lead to improved reaction kinetics and simplified product purification.

Atom Economy Principles in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. The design of synthetic routes with high atom economy is a fundamental principle of green chemistry.

In the synthesis of this compound, applying atom economy principles involves choosing reaction pathways that maximize the incorporation of atoms from the starting materials into the quinoline core. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts.

For instance, a synthetic strategy that utilizes a [4+2] cycloaddition (Diels-Alder reaction) to construct the quinoline ring system would, in principle, be highly atom-economical. However, the practical application of such a strategy for this specific target can be challenging. More commonly, efforts to improve atom economy focus on optimizing existing reactions, such as the Skraup or Doebner-von Miller syntheses, by carefully selecting reagents that minimize the formation of waste.

The table below illustrates a conceptual comparison of atom economy for different reaction types that could be employed in the synthesis of quinoline derivatives.

| Reaction Type | General Transformation | Theoretical Atom Economy | Example Application |

| Addition Reaction | A + B → C | 100% | Michael addition of an amine to an α,β-unsaturated carbonyl |

| Cycloaddition | A + B → C (cyclic) | 100% | Diels-Alder reaction to form a cyclohexene (B86901) derivative |

| Condensation | A + B → C + H₂O | < 100% | Friedländer annulation to form the quinoline ring |

| Substitution | A-X + B → A-B + X | < 100% | Nucleophilic aromatic substitution |

By prioritizing reaction pathways with high atom economy, the synthesis of this compound can be made more sustainable and cost-effective, aligning with the goals of modern chemical manufacturing.

Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough investigation of scientific databases and publicly accessible literature has revealed a significant lack of detailed experimental and theoretical spectroscopic data for the specific chemical compound This compound . Despite extensive searches for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, no specific studies detailing the comprehensive structural elucidation and spectroscopic characterization as requested could be located.

The required data, including detailed analyses for ¹H NMR, ¹³C NMR, two-dimensional NMR (HSQC, COSY), correlation of experimental and theoretical chemical shifts, and vibrational band assignments from IR/FTIR spectroscopy, are not present for this compound in the available search results.

While spectral data for related isomers, such as 7-chloro-4-aminoquinoline and the parent compound 6-chloroquinoline, are available, this information cannot be accurately extrapolated to this compound due to the different substitution patterns on the quinoline ring, which significantly influence the magnetic and vibrational environments of the nuclei. Presenting data from these related but distinct molecules would be scientifically inaccurate.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the foundational experimental and theoretical data for this compound is not published in the accessed sources.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 6 Chloroquinolin 7 Amine

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Potential Energy Distribution Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), often employing methods like B3LYP with a suitable basis set (e.g., 6–311++G(d,p)). nih.gov The VEDA (Vibrational Energy Distribution Analysis) program is commonly used to decompose the calculated vibrational normal modes into contributions from internal coordinates, such as bond stretching, angle bending, and torsional motions. researchgate.netdergipark.org.tr

For quinoline (B57606) derivatives, vibrational assignments are complex due to the fused ring system. PED analysis allows for the unambiguous assignment of each calculated frequency to specific molecular motions. For instance, in studies of related molecules like 2-chloroquinoline-3-carboxaldehyde, vibrational assignments were achieved based on the PED of individual vibrational modes. nih.gov The C-Cl stretching vibration is typically a strong band in the lower frequency region of the spectrum. The N-H stretching vibrations of the amine group are expected in the 3300–3500 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1200-1680 cm⁻¹ region. mkjc.in

A PED analysis for 6-Chloroquinolin-7-amine would quantify the percentage contribution of each internal coordinate to a given normal mode. For example, a band around 1600 cm⁻¹ might be assigned as having contributions from C=C stretching (e.g., 50%), in-plane C-H bending (e.g., 30%), and other modes. This detailed assignment is fundamental for understanding the molecule's dynamic behavior and interpreting its experimental vibrational spectra. researchgate.netmkjc.in

Table 1: Illustrative Potential Energy Distribution (PED) for Vibrational Modes in Substituted Quinolines This table is illustrative and based on typical findings for quinoline derivatives; specific values for this compound require dedicated computational analysis.

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution |

| ~3450 | ν(N-H) asymmetric stretch | >90% N-H stretch |

| ~3350 | ν(N-H) symmetric stretch | >90% N-H stretch |

| ~1620 | ν(C=C) + ν(C=N) | ~50% C=C stretch, ~30% C=N stretch |

| ~1580 | Ring stretching | ~60% Ring stretch, ~20% C-H bend |

| ~1350 | δ(C-H) + Ring stretch | ~40% C-H bend, ~30% Ring stretch |

| ~750 | ν(C-Cl) + Ring deformation | ~50% C-Cl stretch, ~40% Ring deformation |

| ~650 | Out-of-plane ring bending | ~70% Ring torsion |

ν = stretching, δ = bending

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

Analysis of Electronic Absorption Bands and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of aromatic heterocyclic compounds like this compound provides valuable information about their electronic structure. The UV-Vis spectrum is characterized by absorption bands that arise from electronic transitions between molecular orbitals, typically π→π* and n→π* transitions. researchgate.net The quinoline core is the primary chromophore, and its absorption profile is modulated by the electronic effects of its substituents: the chlorine atom (an auxochrome with -I, +M effects) and the amino group (a strong auxochrome with -I, +M effects).

Computational studies on related molecules, such as 6-aminoquinoline (B144246) (6AQ), using Time-Dependent Density Functional Theory (TD-DFT), show that the lowest energy absorption bands are predominantly due to π→π* transitions. deepdyve.com For 6AQ, computed absorption maxima were observed between 327 nm and 340 nm, corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). deepdyve.com The presence of the electron-donating amino group typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. researchgate.net

The electronic transitions often possess significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-rich part of the molecule (the amino group and benzene (B151609) ring) to the electron-deficient part (the pyridine (B92270) ring). deepdyve.com The polarity of the solvent can influence the position of the absorption maxima (solvatochromism); polar solvents tend to stabilize charge-transfer excited states, often leading to a bathochromic shift. deepdyve.comacs.org The UV-Vis spectrum of this compound is expected to show intense bands in the UV region, characteristic of these π→π* transitions, with the precise wavelengths influenced by the combined electronic effects of the chloro and amino substituents.

Table 2: Typical Electronic Absorption Data for Substituted Quinolines This table summarizes general absorption characteristics. Specific values depend on the solvent and substitution pattern.

| Compound/Class | Typical λmax (nm) | Associated Electronic Transition(s) | Reference |

| Quinoline | ~270, ~310 | π→π | researchgate.net |

| 6-Aminoquinoline | ~327 - 340 | π→π (HOMO→LUMO) | deepdyve.com |

| Chloroquinolines | ~280 - 330 | π→π* | nih.gov |

| 7-(Diethylamino)quinolone Chalcones | ~430 - 460 | Intramolecular Charge Transfer (ICT) | acs.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molecular formula C₉H₇ClN₂), the nominal molecular weight is approximately 178.6 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. scirp.orgmdpi.com A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic cluster for the molecular ion peak (M⁺). This arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, resulting in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units with a ~3:1 intensity ratio. vulcanchem.com

The fragmentation of quinoline derivatives in the mass spectrometer is influenced by the stable aromatic core and the nature of the substituents. cdnsciencepub.com The fragmentation pattern of this compound is expected to show several characteristic pathways:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the amino group: [M - NH₂]⁺

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic rings, leading to the [M - HCN]⁺ ion. cdnsciencepub.com

Alpha-cleavage: Cleavage of bonds adjacent to the amine group can also occur. libretexts.org

Analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule. Electrospray ionization (ESI) is a common technique used for such analyses. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Ion Formula | Description |

| 178 | [C₉H₇³⁵ClN₂]⁺ | Molecular Ion ([M]⁺) |

| 180 | [C₉H₇³⁷ClN₂]⁺ | Isotopic Molecular Ion ([M+2]⁺) |

| 143 | [C₉H₇N₂]⁺ | Loss of Cl |

| 151 | [C₈H₄³⁵ClN]⁺ | Loss of HCN from the molecular ion |

| 162 | [C₉H₆³⁵ClN]⁺ | Loss of NH₂ |

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions. The analysis of the diffraction pattern reveals the crystal's unit cell dimensions and its symmetry, which is described by a crystal system and a space group. nih.gov

While a specific crystal structure determination for this compound is not widely reported in the surveyed literature, extensive studies on structurally similar chlorinated quinolines provide strong indications of its likely crystallographic properties. A survey of chlorinated quinoline derivatives in the Cambridge Structural Database (CSD) revealed that these compounds have a strong preference for crystallizing in the monoclinic crystal system . rasayanjournal.co.in

Within the monoclinic system, the most frequently observed space group for this class of compounds is P2₁/n (or its equivalent setting P2₁/c), accounting for approximately 58% of the analyzed structures. rasayanjournal.co.in Other less common systems observed for chlorinated quinolines include orthorhombic (~27%) and triclinic (~3%). rasayanjournal.co.in Therefore, it is highly probable that this compound would also crystallize in a monoclinic system with a P2₁/n or a related space group. The determination of the exact crystal structure would allow for a detailed analysis of the molecular packing, including the investigation of hydrogen bonding involving the amine group and potential π–π stacking interactions between the quinoline rings. researchgate.net

Table 4: Common Crystallographic Parameters for Chlorinated Quinoline Derivatives

| Parameter | Typical Finding | Reference |

| Crystal System | Monoclinic (~65% of cases) | rasayanjournal.co.in |

| Orthorhombic (~27% of cases) | rasayanjournal.co.in | |

| Space Group | P2₁/n (or P2₁/c) (~58% of cases) | rasayanjournal.co.in |

| Molecules per Unit Cell (Z) | Typically 4 for P2₁/n | rasayanjournal.co.in |

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, the primary contributors to its crystal packing are expected to be hydrogen bonds and halogen bonds, supplemented by weaker van der Waals forces and π-π stacking interactions.

Halogen Bonding: The chlorine atom at the C6 position introduces the potential for halogen bonding. ijres.org A halogen bond is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the chlorine atom could form a halogen bond with the nitrogen atom of the amine group or the quinoline ring of a neighboring molecule (C-Cl···N). The strength of this interaction is influenced by the electron-withdrawing nature of the quinoline ring system. Studies on other chlorinated heterocyclic compounds have demonstrated the significant role of halogen bonding in directing crystal architecture. nih.gov The interplay between hydrogen and halogen bonding would be a critical factor in determining the final crystal packing arrangement.

π-π Stacking: The planar aromatic quinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, contribute to the stabilization of the crystal lattice. In the crystal structures of related quinoline derivatives, molecules often arrange in offset or parallel-displaced stacks to maximize these favorable interactions. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (quinoline/amine) | 2.8 - 3.2 |

| Halogen Bond | C-Cl | N (quinoline/amine) | 3.0 - 3.5 |

| π-π Stacking | Quinoline Ring | Quinoline Ring | 3.3 - 3.8 |

Intramolecular Interactions and Conformational Analysis

The conformation of this compound is largely defined by the orientation of the amine group relative to the quinoline ring.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between one of the hydrogen atoms of the amine group and the nitrogen atom of the quinoline ring (N-H···N). However, the geometry required for a strong intramolecular hydrogen bond in a six-membered ring system fused to a five-membered pseudo-ring is often not ideal. Analysis of similar structures suggests that intermolecular hydrogen bonding is often more favorable. nih.gov

Theoretical and Computational Investigations of 6 Chloroquinolin 7 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet precise method for investigating molecular properties. For quinoline (B57606) derivatives, DFT calculations have been successfully used to optimize molecular geometries, analyze frontier molecular orbitals, and understand chemical reactivity. rsc.orgarabjchem.orgunesp.br These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), which have been shown to yield reliable results for similar molecular systems. bohrium.comnih.govdergipark.org.tr

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable molecular structure. nih.gov For quinoline derivatives, DFT calculations have been instrumental in obtaining optimized geometries. nih.gov The structural parameters, including bond lengths and bond angles, derived from these optimized structures offer a detailed view of the molecular framework.

Table 1: Predicted Structural Parameters for 6-Chloroquinolin-7-amine (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Cl Bond Length | ~1.74 |

| C-N (amine) Bond Length | ~1.38 |

| Average C-C Bond Length (quinoline ring) | ~1.40 |

| C-N-C Bond Angle (in ring) | ~118 |

| C-C-Cl Bond Angle | ~120 |

Note: These are illustrative values based on general DFT calculations for similar compounds and are not from a specific study on this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov

The energies of the HOMO and LUMO orbitals are fundamental descriptors of a molecule's reactivity. A high HOMO energy indicates a greater tendency to donate electrons to an electrophile, while a low LUMO energy suggests a higher affinity for accepting electrons from a nucleophile. For aromatic and heterocyclic compounds like quinoline derivatives, the HOMO is often distributed over the π-system of the rings, and the LUMO is similarly delocalized. In this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro group would significantly influence the energies and distributions of these orbitals. DFT calculations for similar quinoline derivatives have reported HOMO energies in the range of -6.6 eV and LUMO energies around -1.8 eV. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, readily participating in chemical reactions. nih.govwuxibiology.com For some chloroquinoline derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.8 to 3.9 eV. nih.govnih.gov A smaller gap can facilitate intramolecular charge transfer, which is an important characteristic for various applications.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: These values are based on a DFT study of the parent quinoline molecule and serve as an illustrative example. scirp.org The actual values for this compound will be influenced by its specific substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. nih.govuni-muenchen.de Green areas denote regions of neutral potential.

For this compound, the MEP surface would likely show a negative potential (red or yellow) around the nitrogen atom of the quinoline ring and the amino group, indicating these are the primary sites for electrophilic interaction. researchgate.netrjptonline.org The hydrogen atoms of the amino group and the region around the chlorine atom might show a positive potential (blue), suggesting their susceptibility to nucleophilic attack. nih.gov This analysis is critical for understanding intermolecular interactions. uantwerpen.be

Beyond the FMO analysis, DFT calculations can provide a range of global and local reactivity descriptors that quantify a molecule's chemical behavior. mdpi.com These descriptors are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity.

Global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. scirp.org It is directly related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

Local reactivity descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.org These descriptors are essential for predicting the regioselectivity of chemical reactions. For instance, the analysis of Fukui functions in quinoline derivatives helps to pinpoint which atoms are most likely to be involved in a reaction. uantwerpen.be

Table 3: Global Reactivity Descriptors (Illustrative Formulas)

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ |

Note: These formulas are used to calculate the descriptors from the HOMO and LUMO energies obtained via DFT. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. wikipedia.orgbohrium.com It is an extension of DFT that allows for the investigation of systems in the presence of time-dependent potentials, such as those from electromagnetic radiation. wikipedia.org A primary application of TD-DFT is the calculation of electronic absorption spectra (like UV-Vis spectra), which involves predicting the energies of electronic transitions from the ground state to various excited states. researchgate.netrjptonline.org

This method has been widely applied to quinoline and its derivatives to understand their electronic and optical properties. dergipark.org.trbohrium.com For example, TD-DFT calculations have been used to obtain the UV-Vis spectrum, HOMO-LUMO energies, and electronic absorption properties of 6-chloroquinoline (B1265530). dergipark.org.trresearchgate.net Similarly, the electronic excitations of other complex quinoline derivatives have been predicted using the TD-DFT method at the B3LYP/6-311G(d,p) basis set, with results showing good agreement with experimental UV-Visible absorption bands. rjptonline.orgresearchgate.net These studies confirm that TD-DFT is a reliable tool for predicting the electronic transitions that characterize the optical behavior of the quinoline scaffold. q-chem.com

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mbimph.comscispace.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. mbimph.com

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations have been extensively used to evaluate the binding potential of various chloroquinoline derivatives against a range of biological targets. These studies predict the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the stability of the ligand-receptor complex. mbimph.comscispace.com

While docking studies specifically for this compound were not found, numerous investigations on its isomers and related analogs provide significant insights. For example, derivatives of 7-chloro-4-aminoquinoline have been docked against targets relevant to malaria, cancer, and viral diseases. scispace.comrsc.orgnih.gov One study designed a novel derivative of hydroxychloroquine (B89500), 2-((4-((7-chloroquinolin-4 yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-ol, which showed a strong binding energy of -6.9 kcal/mol with the SARS-CoV-2 protease. scispace.com In another work, [(7-chloroquinolin-4-yl)amino]acetophenone derivatives were docked, and their high chemical activity, inferred from a low HOMO-LUMO energy gap, was suggested to influence their biological activity. nih.gov These simulations help identify key structural requirements for potent binding. mbimph.com

Table 4: Binding Affinities of Various Chloroquinoline Derivatives with Biological Targets

| Ligand Derivative | Biological Target | Binding Affinity / Score | Reference |

| 2-((4-((7-chloroquinolin-4 yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-ol | SARS-CoV-2 Protease | -6.9 kcal/mol | scispace.com |

| Chloroquine (B1663885) | SARS-CoV-2 Protease | -6.1 kcal/mol | scispace.com |

| Hydroxychloroquine | SARS-CoV-2 Protease | -6.8 kcal/mol | scispace.com |

| 4-((7-chloroquinolin-4-yl)amino)phenol hybrid | SARS-CoV-2 Main Protease (Mpro) | IC₅₀ = 12 nM | researchgate.net |

| N-(2-aminopropyl)-7-chloro-quinoline-4-amine | Oxidoreductase (1ldg.pdb) | Low Binding Energy | mbimph.com |

| (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine | Bovine & Human Serum Albumin (BSA & HSA) | Spontaneous Binding | rsc.org |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases | Kinesin Spindle Protein (Eg5) | IC₅₀ up to 0.095 µM | nih.gov |

Analysis of Interaction Bridges (e.g., Hydrogen Bonds, Pi-Pi Stacking)

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mbimph.comjscimedcentral.com Molecular docking not only predicts binding affinity but also provides a detailed map of these crucial interactions. rsc.org

Hydrogen bonds are highly directional interactions that play a critical role in the specificity of ligand binding. biorxiv.org Pi-pi stacking involves attractive, noncovalent interactions between aromatic rings and is significant in the stabilization of complexes involving planar moieties like the quinoline ring system. elifesciences.orgresearchgate.net

Docking studies of chloroquinoline analogs consistently highlight the importance of these interactions. In a study of (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine binding to human serum albumin, five hydrogen bond interactions were identified with residues Ala215, Arg218, Leu219, Arg257, and Ile290. rsc.org The complex was further stabilized by hydrophobic interactions with numerous other residues, including Trp214 and Phe211. rsc.org Similarly, docking of a novel hydroxychloroquine derivative into the SARS-CoV-2 protease revealed hydrogen bonds with GLU166, GLY143, and PHE140, among others. scispace.com These analyses demonstrate that the quinoline nitrogen, the amino group, and the chloro-substituent can all participate in forming critical interaction bridges that anchor the ligand within the receptor's binding site. mbimph.comrsc.org

Medicinal Chemistry and Biological Activity of 6 Chloroquinolin 7 Amine and Its Derivatives

Therapeutic Potential of Chloroquinoline Derivatives

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives. semanticscholar.orgnih.govthieme-connect.com Compounds incorporating the quinoline core have demonstrated therapeutic properties including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. semanticscholar.orgnih.govthieme-connect.com The introduction of a chlorine atom at the 7-position of the quinoline ring, creating the 7-chloroquinoline (B30040) moiety, has been a particularly fruitful strategy in drug discovery, most notably leading to the development of the widely known antimalarial drug, chloroquine (B1663885). nih.gov

The 7-chloroquinoline nucleus is considered a crucial pharmacophore for antimalarial activity. researchgate.net Its presence is a key feature in several established antimalarial drugs. bohrium.com Beyond malaria, derivatives of 7-chloroquinoline have been investigated for a variety of other therapeutic applications. Research has shown their potential as anticancer agents, with studies demonstrating cytotoxicity against various cancer cell lines. semanticscholar.orgsci-hub.setandfonline.com The versatility of the 7-chloroquinoline scaffold allows for chemical modifications at various positions, enabling the synthesis of hybrid molecules designed to target multiple biological pathways or to overcome drug resistance. bohrium.commdpi.com This has led to investigations into their efficacy against other infectious diseases and even neurodegenerative conditions like Parkinson's disease. rsc.org The ability to functionalize the chloroquinoline core, for instance by creating hybrid compounds, offers opportunities to enhance potency, reduce toxicity, and broaden the spectrum of activity. bohrium.comsci-hub.se

Antimalarial Activity Investigations

The 4-amino-7-chloroquinoline scaffold is the backbone of several critical antimalarial drugs. Consequently, derivatives sharing the 7-chloroquinoline core, including isomers like 6-chloroquinolin-7-amine, are of significant interest in the search for new and improved treatments for malaria, a devastating global disease caused by Plasmodium parasites. mdpi.comderpharmachemica.com The emergence and spread of drug-resistant parasite strains necessitate the continuous development of novel antimalarial agents. derpharmachemica.com

Numerous studies have demonstrated the potent in vitro activity of 7-chloroquinoline derivatives against Plasmodium falciparum, the most lethal species causing malaria in humans. These compounds have been tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.

For instance, a series of 7-chloroquinoline-tethered sulfonamides and their triazole hybrids showed significant activity against the CQS 3D7 strain of P. falciparum, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the low micromolar range. future-science.com One of the most active compounds in this series, a sulfonamide-triazole hybrid, recorded an IC₅₀ of 1.49 µM. future-science.com Another study on newly synthesized 7-chloroquinoline derivatives reported high antimalarial activity, with the most active compound exhibiting an IC₅₀ value of 11.92 µM against P. falciparum. semanticscholar.orgtandfonline.com Furthermore, novel 4-aminoquinoline (B48711) analogs have shown potent low nanomolar activity against a range of P. falciparum clones and isolates, including multidrug-resistant parasites. nih.gov

In vivo studies, typically conducted in murine models infected with rodent malaria parasites like Plasmodium berghei, have also provided evidence of the efficacy of these compounds. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable to or better than chloroquine. researchgate.net Another study investigating 6-mercaptopurine (B1684380) derivatives found that a compound featuring a 7-chloroquinoline moiety was statistically as effective as chloroquine at the same dosage in a murine model. researchgate.net

**Table 1: In vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives against *P. falciparum***

| Compound Type | Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-Chloroquinoline-sulfonamide triazole hybrid (13c) | 3D7 (CQS) | 1.49 | future-science.com |

| 7-Chloroquinoline-sulfonamide triazole hybrid (13a) | 3D7 (CQS) | 1.60 | future-science.com |

| 7-Chloroquinoline-sulfonamide triazole hybrid (12d) | 3D7 (CQS) | 2.29 | future-science.com |

| 7-Chloroquinoline derivative (9) | P. falciparum | 11.92 | semanticscholar.orgtandfonline.com |

| 7-Chloroquinoline derivative (3) | P. falciparum | 25.37 | semanticscholar.orgtandfonline.com |

| 7-Chloroquinoline derivative (2) | P. falciparum | 35.29 | semanticscholar.orgtandfonline.com |

| 7-Chloroquinoline derivative (8) | P. falciparum | 38.71 | semanticscholar.orgtandfonline.com |

| 7-Chloroquinoline derivative (4) | P. falciparum | 42.61 | semanticscholar.orgtandfonline.com |

| 7-Chloroquinoline derivative (6) | P. falciparum | 49.68 | semanticscholar.orgtandfonline.com |

The primary mechanism of antimalarial action for 4-aminoquinoline drugs like chloroquine is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole. researchgate.netnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin. researchgate.netnih.gov

Chloroquinoline and its analogs are weak bases that accumulate in the acidic environment of the food vacuole. researchgate.netnih.gov Here, they are thought to form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization. researchgate.netnih.gov The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. researchgate.net Structure-activity relationship studies have underscored the importance of the 4-amino and 7-chloro groups for this activity, particularly for drug accumulation and hemozoin inhibition. researchgate.net Derivatives of this compound are expected to act via a similar mechanism, interfering with heme detoxification. This is supported by studies on various 7-chloroquinoline derivatives which have confirmed their ability to inhibit β-hematin (synthetic hemozoin) formation. researchgate.netnih.gov

The rise of chloroquine-resistant (CQR) P. falciparum has severely limited the utility of one of the most effective antimalarial drugs. This resistance is primarily linked to mutations in the parasite's chloroquine resistance transporter (PfCRT) protein, which reduces drug accumulation in the food vacuole. nih.gov A key goal in modern antimalarial drug discovery is to develop compounds that can overcome this resistance.

Many new 7-chloroquinoline derivatives have been specifically designed and evaluated for their activity against CQR strains. nih.govmdpi.com By modifying the side chain attached to the quinoline core, researchers have successfully created analogs that retain high potency against resistant parasites. nih.gov For example, N-cinnamoylated chloroquine analogs displayed potent activity against the CQR W2 strain. nih.gov Another study found that several new 7-chloro-4-aminoquinoline derivatives were significantly more potent than chloroquine against the resistant Dd2 and FCB strains. acs.org Two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were found to be active against the CQR reference clone W2 and multidrug-resistant parasites recently isolated from Thailand and Cambodia. nih.gov This demonstrates that the 7-chloroquinoline scaffold remains a viable starting point for developing drugs effective against resistant malaria. nih.govmdpi.com

Anticancer and Cytotoxicity Evaluations

In addition to their well-established antimalarial properties, quinoline derivatives have been extensively investigated for their potential as anticancer agents. nih.gov The 7-chloroquinoline scaffold, in particular, has served as a template for the synthesis of numerous compounds with significant cytotoxic activity against a variety of human cancer cell lines. tandfonline.com

Derivatives based on the 7-chloroquinoline core have been evaluated for their antiproliferative activity against a wide range of human cancer cell lines. In one study, newly synthesized 7-chloroquinoline derivatives were tested against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. semanticscholar.orgtandfonline.com Two compounds, a thiosemicarbazide (B42300) derivative (Compound 3) and a thioxopyrimidinone derivative (Compound 9), showed the highest activity across all tested cell lines, with a particular selectivity towards the MCF-7 breast cancer line. semanticscholar.orgtandfonline.com For instance, Compound 9 exhibited an IC₅₀ value of 21.41 µM against HCT-116 cells. semanticscholar.org

The National Cancer Institute (NCI) has a developmental therapeutics program that screens compounds against a panel of 60 human cancer cell lines (NCI-60). This panel represents nine different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. sci-hub.semdpi.com Several studies have reported the screening of 7-chloroquinoline hydrazone derivatives against the NCI-60 panel. sci-hub.semdpi.com These compounds were found to be a promising class of anticancer agents, with some derivatives exhibiting submicromolar GI₅₀ values (the concentration causing 50% growth inhibition) across a broad range of cell lines. mdpi.com For example, one 7-chloroquinoline hydrazone showed potent activity against the SF-295 CNS cancer cell line. Another study on quinoline-based hydrazones identified a compound (18j) with GI₅₀ values ranging from 0.33 to 4.87 µM across the NCI-60 panel. sci-hub.se These broad-spectrum screening efforts highlight the potential of the 7-chloroquinoline scaffold in the development of new chemotherapeutic agents.

Table 2: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9 | MCF-7 | Breast | 15.62 | semanticscholar.orgtandfonline.com |

| HCT-116 | Colon | 21.41 | semanticscholar.orgtandfonline.com | |

| HeLa | Cervical | 21.41 | semanticscholar.orgtandfonline.com | |

| Compound 3 | MCF-7 | Breast | 19.33 | semanticscholar.orgtandfonline.com |

| HCT-116 | Colon | 23.39 | semanticscholar.orgtandfonline.com | |

| HeLa | Cervical | 50.03 | semanticscholar.orgtandfonline.com | |

| Compound 6 | HCT-116 | Colon | 27.26 | semanticscholar.org |

| Compound 8 | HeLa | Cervical | 51.67 | semanticscholar.orgtandfonline.com |

| 4'-[(7-chloroquinolin-4-yl)amino]chalcone (20) | LNCaP | Prostate | 6.95 (µg/mL) | thieme-connect.com |

| 4'-[(7-chloroquinolin-4-yl)amino]-3-fluorochalcone (19) | LNCaP | Prostate | 7.11 (µg/mL) | thieme-connect.com |

| 4-chloro-4'-[(7-chloroquinolin-4-yl)amino]chalcone (18) | LNCaP | Prostate | 7.93 (µg/mL) | thieme-connect.com |

Determination of Growth Inhibition (GI50) and Half-Maximal Cytotoxic Concentration (LC50/IC50) Values

The antitumor potential of this compound derivatives has been evaluated using various metrics, including GI50, LC50, and IC50 values. The GI50 value represents the concentration of a drug that inhibits the growth of cancer cells by 50%, while the LC50 is the concentration that is lethal to 50% of the cells. cancer.gov The IC50 value, or half-maximal inhibitory concentration, measures the potency of a substance in inhibiting a specific biological or biochemical function.

Several studies have synthesized and evaluated 7-chloroquinoline derivatives for their cytotoxic effects against various human cancer cell lines. For instance, a series of 7-chloroquinoline hydrazones demonstrated significant cytotoxic activity, with some compounds exhibiting submicromolar GI50 values across a broad panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

In one study, ten selected 7-chloroquinoline hydrazone compounds (6, 7, 13–16, 18, 20, 23, and 25) were further tested in a 5-dose assay to determine their GI50 values. Compounds 13, 16, 20, 23, and 25 were particularly potent, with GI50 values in the submicromolar range. Hydrazone 23 showed the most effective cancer cell growth inhibition. nih.gov Another study on 7-chloroquinoline-4-thiazoleacetic derivatives found that compounds 6 and 12 were the most active against MCF-7 breast cancer cells, with IC50 values of 15.41 µM and 12.99 µM, respectively. researchgate.net

The National Cancer Institute (NCI) employs a standardized screening process that uses the GI50 value to assess the growth-inhibitory power of test agents. cancer.gov This parameter is crucial for identifying promising anticancer drug candidates.

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Hydrazone 23 | Various | Submicromolar | nih.gov |

| Compound 6 | MCF-7 | 15.41 | researchgate.net |

| Compound 12 | MCF-7 | 12.99 | researchgate.net |

| Hydrazone I | SF-295 (CNS) | 0.688 µg/cm³ | nih.gov |

| Compound 9 | HCT-116/MCF-7 | 21.41 |

Elucidation of Antitumor Mechanisms (e.g., Cell Growth Arrest)

The antitumor activity of quinoline derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis. bohrium.comnih.gov Several studies have investigated the mechanisms by which these compounds exert their cytotoxic effects.

For example, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides were found to induce dose- and time-dependent cytotoxic effects in human bladder cancer cells (5637), leading to cell cycle arrest and apoptosis. researchgate.net Similarly, treatment of MCF-7 breast cancer cells with specific 7-chloroquinoline-4-thiazoleacetic derivatives (compounds 6 and 12) resulted in cell cycle arrest in the G0/G1 phase and induced significant apoptosis. researchgate.net Western blot analysis further revealed that one of these compounds increased the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net

The ability of quinoline derivatives to act as growth regulators through various mechanisms, including apoptosis, disruption of cell migration, inhibition of angiogenesis, and modulation of cell cycle arrest, highlights their potential as effective anticancer agents. bohrium.com

Antimicrobial Activities

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a focus of research for developing new antibacterial and antifungal agents. researchgate.net

Derivatives of 6-chloroquinoline-7-amine have shown promise as antibacterial agents. Studies have reported moderate to good inhibition against various bacterial strains. For instance, newly synthesized 7-chloroquinoline derivatives exhibited effective antibacterial activity with inhibition zones ranging from 12.5 mm to 23.8 mm against tested pathogens.

In one study, novel 7-chloroquinoline derivatives were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net Compounds 6 and 8 showed good activity against E. coli, while compound 5 was effective against S. aureus and P. aeruginosa. Compound 7 displayed good activity against S. pyogenes. researchgate.net Another study found that a 7-chloroquinoline sulphonamide derivative (compound 2) had the most potent antibacterial activity against all tested strains except for B. subtilis. researchgate.net

The antibacterial mechanism of these compounds can involve the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV.

Table 2: Antibacterial Activity of Selected Chloroquinoline Derivatives

| Derivative Type | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| 7-Chloroquinoline | Various | Inhibition zones: 12.5-23.8 mm | |

| 7-Chloroquinoline | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Good activity | researchgate.net |

| 7-Chloroquinoline Sulphonamide | Various (except B. subtilis) | Potent activity | researchgate.net |

| Chalcone [(7-Chloroquinolin-4-yl)amino] | S. aureus | Inhibitory activity | nih.gov |

In addition to their antibacterial properties, 6-chloroquinoline-7-amine derivatives have also been investigated for their antifungal potential. Several studies have reported their efficacy against various fungal strains. researchgate.netmdpi.com

For example, 7-chloroquinoline sulphonamide derivatives demonstrated strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. researchgate.net Compound 6 from this series showed the highest activity with an inhibition zone diameter of 28 mm, and several other compounds in the series were more potent than the standard antifungal drug fluconazole. researchgate.net

Another study on 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones found that a derivative with an electron-withdrawing chloro group at the fourth position of the phenyl ring exhibited potent antifungal activity against C. albicans and A. niger with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL, and against A. clavatus with an MIC of 62.5 µg/mL. mdpi.com

Table 3: Antifungal Activity of Selected Chloroquinoline Derivatives

| Derivative Type | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|